molecular formula C13H22ClN B6344264 (Butan-2-yl)(3-phenylpropyl)amine hydrochloride CAS No. 1240572-69-3

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride

Cat. No.: B6344264
CAS No.: 1240572-69-3
M. Wt: 227.77 g/mol
InChI Key: YWGGIESSKGZHGY-UHFFFAOYSA-N
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Description

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride is a chemical compound with the molecular formula C13H21N·HCl It is a hydrochloride salt of an amine, characterized by the presence of a butan-2-yl group and a 3-phenylpropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride typically involves the reaction of butan-2-amine with 3-phenylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3-phenylpropyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (Butan-2-yl)(3-phenylpropyl)amine: The free base form of the compound without the hydrochloride salt.

    (Butan-2-yl)(3-phenylpropyl)amine acetate: An acetate salt form of the compound.

    (Butan-2-yl)(3-phenylpropyl)amine sulfate: A sulfate salt form of the compound.

Uniqueness

(Butan-2-yl)(3-phenylpropyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for certain applications compared to its free base or other salt forms.

Properties

IUPAC Name

N-(3-phenylpropyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13;/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGGIESSKGZHGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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